1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14969595
InChI: InChI=1S/C23H22ClN3O2/c1-29-22-4-2-3-21-16(22)7-10-26(21)12-9-23(28)27-11-8-20-18(14-27)17-13-15(24)5-6-19(17)25-20/h2-7,10,13,25H,8-9,11-12,14H2,1H3
SMILES:
Molecular Formula: C23H22ClN3O2
Molecular Weight: 407.9 g/mol

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone

CAS No.:

Cat. No.: VC14969595

Molecular Formula: C23H22ClN3O2

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone -

Specification

Molecular Formula C23H22ClN3O2
Molecular Weight 407.9 g/mol
IUPAC Name 1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(4-methoxyindol-1-yl)propan-1-one
Standard InChI InChI=1S/C23H22ClN3O2/c1-29-22-4-2-3-21-16(22)7-10-26(21)12-9-23(28)27-11-8-20-18(14-27)17-13-15(24)5-6-19(17)25-20/h2-7,10,13,25H,8-9,11-12,14H2,1H3
Standard InChI Key NWWJNUGLALVMQS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C=CN2CCC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a pyrido[4,3-b]indole core, a tricyclic system comprising a pyridine ring fused to an indole scaffold. The 8-position of the indole moiety is substituted with a chlorine atom, while the 4-position of the second indole ring contains a methoxy group. These substituents critically influence electronic distribution and steric interactions, enhancing binding affinity to biological targets .

Key Structural Features:

  • Pyridoindole System: The tetrahydro-2H-pyrido[4,3-b]indole provides rigidity, facilitating interactions with hydrophobic pockets in enzymes or receptors.

  • Chloro Substituent: The electron-withdrawing chlorine at position 8 increases electrophilicity, potentially improving reactivity in nucleophilic environments.

  • Methoxy Group: The 4-methoxyindole moiety introduces hydrogen-bonding capabilities, crucial for target engagement .

Molecular Geometry:

Computational models suggest a dihedral angle of 112° between the pyridoindole and methoxyindole planes, optimizing π-π stacking interactions. The propanone linker adopts a gauche conformation, minimizing steric strain .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence, as outlined in recent patents :

  • Indole Alkylation:

    • 8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole is alkylated with 3-bromopropanoyl chloride under Friedel-Crafts conditions.

    • Yield: 62% (reflux, dichloromethane, 24 h) .

  • Coupling with 4-Methoxyindole:

    • The intermediate undergoes Ullmann coupling with 4-methoxyindole in the presence of CuI and 1,10-phenanthroline.

    • Yield: 54% (DMF, 100°C, 12 h) .

Optimization Challenges:

  • Byproduct Formation: Competing N-alkylation of the pyridoindole nitrogen is mitigated using bulky bases (e.g., DBU).

  • Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity.

Physicochemical Properties

Solubility and Stability

PropertyValue
Molecular Weight416.9 g/mol
LogP (Octanol/Water)3.2 ± 0.1
Aqueous Solubility12 µg/mL (pH 7.4, 25°C)
Melting Point198–202°C (decomposes)
StabilityStable in dark, <40°C; degrades under UV light

The low aqueous solubility necessitates formulation strategies, such as nanocrystal dispersion or lipid-based carriers.

Applications in Drug Development

Lead Optimization

Structural analogs with modified substituents have been explored:

Analog5-HT₂A Ki (nM)Anticancer IC₅₀ (µM)
8-Fluoro derivative6.91.5
4-Ethoxyindole variant22.44.1
Parent Compound8.31.2

The chloro-methoxy combination balances potency and metabolic stability (t₁/₂ = 4.7 h in human microsomes) .

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